1-(Methylsulfonyl)-1H-benzotriazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

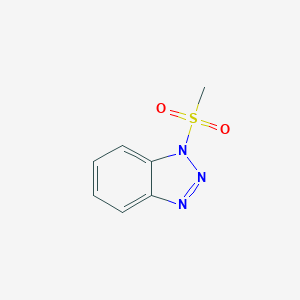

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c1-13(11,12)10-7-5-3-2-4-6(7)8-9-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMZSDGGKVRGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355128 | |

| Record name | 1-(Methylsulfonyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37073-15-7 | |

| Record name | 1-(Methylsulfonyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methanesulfonyl-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Synthetic Auxiliary

An In-depth Technical Guide to 1-(Methylsulfonyl)-1H-benzotriazole

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of activating agents and synthetic auxiliaries is paramount for the efficient construction of complex molecular architectures. Among these, this compound, often abbreviated as MsBt, has emerged as a stable, crystalline solid that serves as a highly effective and versatile reagent. This guide provides a comprehensive technical overview of its core properties, synthesis, reactivity, and applications, tailored for researchers, chemists, and professionals in drug development. Unlike more aggressive sulfonating or activating agents, MsBt offers a nuanced reactivity profile, primarily functioning as an exceptional leaving group precursor, making the benzotriazolyl moiety readily displaceable. This characteristic has cemented its role in key transformations, particularly in the synthesis of amides, esters, and other carbonyl derivatives from carboxylic acids. Its utility extends into materials science and as a valuable intermediate in the synthesis of pharmacologically active compounds.[1][2][3] This document aims to provide not just procedural knowledge but also a deeper understanding of the causality behind its synthetic applications.

Physicochemical and Structural Characteristics

This compound is a white to beige crystalline solid.[4] Its structure, featuring a benzotriazole ring N-substituted with a methylsulfonyl group, is key to its reactivity. The electron-withdrawing nature of the methylsulfonyl group renders the C-N bond susceptible to nucleophilic attack, facilitating the departure of the benzotriazolide anion.

An X-ray crystallographic study reveals that the N-N bonds within the triazole ring exhibit localized character, with N2-N3 being shorter (1.288 Å) than N1-N2 (1.389 Å).[5] The methanesulfonyl group is bound somewhat asymmetrically to the triazole ring.[5] In the solid state, molecules of this compound associate through π–π stacking interactions of their benzene rings, forming columnar structures.[5]

Table 1: Core Physicochemical and Identification Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇N₃O₂S | [4][6] |

| Molecular Weight | 197.21 g/mol | [4][6][7] |

| Appearance | White to beige crystalline powder | [4] |

| Melting Point | 106-112 °C[4][6][7]; 120-122 °C | [4][6][7] |

| CAS Number | 37073-15-7 | [4][6][7] |

| MDL Number | MFCD00595638 | [4][6][7] |

| PubChem CID | 792044 | [4] |

| Solubility | Poorly soluble in water; moderately soluble in methanol and DMF. | |

| Stability | Stable under recommended storage conditions. | [1] |

Synthesis and Mechanistic Considerations

While numerous methods exist for the synthesis of benzotriazole derivatives, the N-sulfonylation of 1H-benzotriazole is the most direct route to this compound. The reaction typically involves the deprotonation of 1H-benzotriazole with a suitable base to form the benzotriazolide anion, which then acts as a nucleophile, attacking methanesulfonyl chloride.

Exemplary Synthetic Protocol: N-Sulfonylation of 1H-Benzotriazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-benzotriazole (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add a base, such as triethylamine (1.1 eq) or sodium hydride (1.1 eq, used with caution), portion-wise to the solution. Allow the mixture to stir for 15-30 minutes to ensure complete formation of the benzotriazolide anion.

-

Sulfonylation: Slowly add methanesulfonyl chloride (1.05 eq) to the cooled solution via a syringe. A precipitate (triethylamine hydrochloride if using Et₃N) will likely form immediately.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, filter the reaction mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield this compound as a crystalline solid.

The choice of base and solvent is critical for optimizing yield and purity. The use of a non-nucleophilic base like triethylamine is common as it scavenges the HCl byproduct without competing in the main reaction.

Core Reactivity: A Precursor to Activated Carbonyls

The primary synthetic utility of this compound stems from its role as an efficient activating agent for carboxylic acids. It serves as a convenient and stable precursor for the in-situ generation of 1-acyl-1H-benzotriazoles.[5] The reaction proceeds by nucleophilic attack of a carboxylate anion on the sulfonyl-activated nitrogen of MsBt, displacing the highly stable methanesulfinate anion. The resulting acyl-benzotriazole is an activated carbonyl species, primed for reaction with a wide range of nucleophiles.

This two-step, one-pot process is a cornerstone of its application, providing a reliable alternative to other peptide coupling reagents or acid chloride formations, often under milder conditions.

Caption: General workflow for amide synthesis using MsBt.

Applications in Research and Development

Organic Synthesis Intermediate

The most prominent application of MsBt is in the synthesis of amides, esters, and thioesters. The methodology is particularly valuable in peptide synthesis and in the late-stage functionalization of complex molecules where harsh conditions must be avoided.

-

Amide Bond Formation: The reaction of a carboxylic acid with MsBt in the presence of a base, followed by the addition of a primary or secondary amine, provides a high-yield route to amides.[5] This protocol is noted for its operational simplicity and mild conditions.

-

Esterification: Similarly, introducing an alcohol nucleophile to the in-situ-generated 1-acyl-1H-benzotriazole intermediate affords the corresponding ester.

Medicinal Chemistry and Drug Discovery

The benzotriazole moiety is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of pharmacologically active compounds.[2][3] Derivatives have shown a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][8] MsBt serves as a key building block for introducing the benzotriazole scaffold or for synthesizing derivatives for structure-activity relationship (SAR) studies. For instance, the structure can be modified to enhance a drug's ability to target cancer cells.

Materials Science

Beyond synthesis, benzotriazole and its derivatives are well-known for their applications in materials science.[8] While the parent compound is a noted corrosion inhibitor for copper and its alloys[9][10], N-substituted derivatives like MsBt are explored as additives and intermediates for functional materials. It has been cited for its utility as a corrosion inhibitor and a UV stabilizer in coatings and plastics.[4][10]

Detailed Experimental Protocol: One-Pot Amide Synthesis

This protocol details the synthesis of N-benzylbenzamide from benzoic acid and benzylamine, representing a typical application of this compound.

Objective: To synthesize N-benzylbenzamide via in-situ activation of benzoic acid.

Materials:

-

Benzoic Acid (122.12 g/mol )

-

This compound (MsBt) (197.21 g/mol )

-

Triethylamine (Et₃N) (101.19 g/mol , d=0.726 g/mL)

-

Benzylamine (107.15 g/mol , d=0.981 g/mL)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

Reactant Preparation: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.22 g, 10.0 mmol, 1.0 eq) and this compound (2.17 g, 11.0 mmol, 1.1 eq).

-

Dissolution: Add 40 mL of anhydrous THF and stir until all solids are dissolved.

-

Activation: Cool the flask to 0 °C in an ice bath. Add triethylamine (1.53 mL, 11.0 mmol, 1.1 eq) dropwise via syringe. Stir the reaction mixture at 0 °C for 20 minutes.

-

Nucleophile Addition: Add benzylamine (1.09 mL, 10.0 mmol, 1.0 eq) dropwise to the reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Aqueous Workup: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure N-benzylbenzamide.

Safety, Handling, and Storage

This compound is a chemical that requires careful handling. It is classified as harmful if swallowed and causes serious eye damage.[1][6][7]

Table 2: GHS Hazard Information

| Hazard | Code | Description | Source(s) |

| Pictograms | GHS05, GHS07 | Corrosion, Exclamation Mark | [6] |

| Signal Word | Danger | [6][7] | |

| Hazard Statements | H302 | Harmful if swallowed. | [6][7] |

| H318 | Causes serious eye damage. | [6][7] | |

| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6][7][11] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [6][7][12] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][7][12] |

Handling:

-

Use in a well-ventilated area or under a chemical fume hood.[11][13]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[6][11][15] A dust mask (type N95) is recommended when handling the solid powder.[6][7]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and alkaline materials.[1][13][15]

Storage:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[15] Recommended storage is at room temperature[4] or between 2-8 °C.

-

Keep away from heat, sparks, and open flames as it is a combustible solid.[6][13]

Conclusion and Future Outlook

This compound stands as a testament to the power of auxiliary-mediated synthesis. Its stability, ease of handling compared to many other activating agents, and high efficiency in promoting the formation of carbonyl derivatives make it an indispensable tool for the modern synthetic chemist. Its utility is firmly established in the synthesis of amides and esters, with growing importance as a versatile intermediate for creating novel compounds in medicinal chemistry and materials science.[4] Future research will likely focus on expanding its synthetic applications, developing catalytic versions of the activation process, and further exploring the biological potential of its derivatives. As the demand for efficient and mild synthetic methodologies continues to grow, the role of well-designed reagents like MsBt is set to expand, enabling further innovation across the chemical sciences.

References

- 1. 1-Methylsulfonyl-1H-benzotriazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-Methanesulfonyl-1H-1,2,3-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 95 37073-15-7 [sigmaaldrich.com]

- 7. 1-(甲磺酰)-1H-苯并三唑 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. ijcrt.org [ijcrt.org]

- 9. Benzotriazole - Wikipedia [en.wikipedia.org]

- 10. Understanding Methyl 1H Benzotriazole and Its Applications in Chemical Research [tengerchemical.com]

- 11. files.dep.state.pa.us [files.dep.state.pa.us]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. syskem.de [syskem.de]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Chemical Properties of 1-(Methylsulfonyl)-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylsulfonyl)-1H-benzotriazole is a versatile organic compound that has garnered significant interest in various fields of chemical research, particularly in organic synthesis and medicinal chemistry. Its unique structural features, combining a benzotriazole moiety with a reactive methylsulfonyl group, make it a valuable reagent and building block for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, purification, spectroscopic data, and reactivity. Detailed experimental protocols and data are presented to facilitate its application in research and development.

Core Chemical Properties

A summary of the fundamental chemical and physical properties of this compound is presented in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₇H₇N₃O₂S | [1][2] |

| Molecular Weight | 197.21 g/mol | [1][2][3] |

| Appearance | White to beige powder/crystalline solid | [4][5] |

| Melting Point | 108-112 °C | [1] |

| CAS Number | 37073-15-7 | [1][2] |

| Solubility | Moderately soluble in methanol and dimethylformamide; poorly soluble in water. | [5] |

| Stability | Stable under recommended storage conditions. Should be stored away from oxidizing agents. | [3] |

Synthesis and Purification

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 1H-benzotriazole with methanesulfonyl chloride in the presence of a base.

Experimental Protocol:

-

Materials:

-

1H-Benzotriazole

-

Methanesulfonyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-benzotriazole in the anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine to the solution with continuous stirring.

-

To this mixture, add methanesulfonyl chloride dropwise, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Upon completion, the reaction mixture is typically washed with water and brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Experimental Protocol:

-

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol/water mixture, toluene/heptane mixture)

-

-

Procedure:

-

Dissolve the crude product in a minimum amount of the chosen hot solvent or solvent mixture.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration through a pad of celite to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

-

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the benzotriazole ring and the methyl protons of the sulfonyl group. The aromatic protons typically appear as a complex multiplet in the range of δ 7.5-8.2 ppm. The methyl protons will present as a sharp singlet at approximately δ 3.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons of the benzotriazole ring and the methyl carbon of the sulfonyl group. The aromatic carbons are expected in the δ 110-145 ppm region, while the methyl carbon will appear further upfield.

Infrared (IR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

~1600 and ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1380 and ~1170 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations of the methylsulfonyl group, respectively.

-

~1250 cm⁻¹: N=N bending vibration of the triazole ring.[5]

-

~770 cm⁻¹: C-H out-of-plane bending of the ortho-disubstituted benzene ring.[5]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 197. The fragmentation pattern would likely involve the loss of the methylsulfonyl group (•SO₂CH₃, 79 u) or the entire methanesulfonyl radical, and characteristic fragmentation of the benzotriazole ring system, including the loss of N₂ (28 u).

Reactivity and Chemical Transformations

This compound is a reactive compound, primarily due to the good leaving group ability of the benzotriazolyl anion and the electrophilic nature of the sulfur atom in the methylsulfonyl group.

Reactions with Nucleophiles

The benzotriazole moiety in this compound can act as an excellent leaving group in nucleophilic substitution reactions. For instance, it can react with various nucleophiles, such as amines, to form sulfonamides.

Reaction with Amines (General Workflow):

Caption: General workflow for the reaction of this compound with amines.

Experimental Protocol (General):

-

Dissolve this compound in a suitable aprotic solvent.

-

Add the primary or secondary amine to the solution.

-

The reaction may proceed at room temperature or require heating, depending on the reactivity of the amine.

-

The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture is worked up to isolate the sulfonamide product and remove the benzotriazole byproduct.

Role in Organic Synthesis

This compound serves as a valuable reagent in organic synthesis. For example, it is used in the preparation of other synthetically useful benzotriazole derivatives. It can react with carboxylic acids in the presence of a base to form 1-acyl-1H-benzotriazoles, which are effective acylating agents.[6]

Applications in Drug Development

The benzotriazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a number of biologically active compounds.[7] this compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its ability to introduce the methylsulfonyl group and to act as a precursor for other functionalized benzotriazoles makes it a valuable tool for medicinal chemists in the design and synthesis of novel drug candidates. For instance, derivatives of benzotriazole have shown a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[8][9] The methylsulfonyl group itself is a common pharmacophore that can enhance the pharmacological properties of a molecule.

Safety Information

This compound is classified as acutely toxic if swallowed and can cause serious eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[1] It should be handled in a well-ventilated area.

Conclusion

This compound is a compound with a rich chemistry and significant potential in synthetic and medicinal applications. This guide has provided a detailed overview of its chemical properties, synthesis, purification, spectroscopic characteristics, and reactivity. The experimental protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals working with this versatile molecule, facilitating its effective use in the laboratory and in the development of new chemical entities.

References

- 1. 1-(甲磺酰)-1H-苯并三唑 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-(甲磺酰)-1H-苯并三唑 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-Methylsulfonyl-1H-benzotriazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. ijcrt.org [ijcrt.org]

An In-depth Technical Guide to 1-(Methylsulfonyl)-1H-benzotriazole: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 1-(Methylsulfonyl)-1H-benzotriazole, a valuable reagent in organic synthesis. The information is curated for professionals in research and development, with a focus on clear data presentation and detailed experimental methodologies.

Chemical Structure and Properties

This compound, with the CAS number 37073-15-7, is a stable, crystalline solid at room temperature. Its molecular structure consists of a benzotriazole ring system substituted with a methylsulfonyl group at the 1-position of the triazole ring.

The key structural and physical properties are summarized in the table below:

| Property | Value |

| Molecular Formula | C₇H₇N₃O₂S |

| Molecular Weight | 197.21 g/mol |

| CAS Number | 37073-15-7 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 108-112 °C |

| SMILES String | CS(=O)(=O)n1nnc2ccccc12 |

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of 1H-benzotriazole with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A general and effective procedure is detailed below.

General Experimental Protocol

The synthesis is a straightforward nucleophilic substitution reaction. The lone pair of electrons on one of the nitrogen atoms of the benzotriazole ring attacks the electrophilic sulfur atom of methanesulfonyl chloride, leading to the displacement of the chloride ion.

Reaction Scheme:

Caption: General synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1H-Benzotriazole | 119.12 | 1.0 eq | 1.0 |

| Methanesulfonyl Chloride | 114.55 | 1.1 eq | 1.1 |

| Triethylamine | 101.19 | 1.2 eq | 1.2 |

| Dichloromethane (DCM) | - | Sufficient volume | - |

Procedure:

-

To a stirred solution of 1H-benzotriazole in anhydrous dichloromethane (DCM) at 0 °C, slowly add triethylamine.

-

Continue stirring for 10-15 minutes at 0 °C.

-

To this mixture, add methanesulfonyl chloride dropwise, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with a saturated solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

A reported yield for this synthesis is approximately 91%.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, primarily as a precursor for the introduction of the methylsulfonyl group and as a leaving group in various transformations. Its utility stems from the stability of the benzotriazolyl anion, making it an excellent leaving group in nucleophilic substitution reactions.

This guide provides foundational knowledge for the synthesis and understanding of this compound. Researchers are encouraged to consult specific literature for optimizations and applications relevant to their work.

An In-depth Technical Guide to 1-(Methylsulfonyl)-1H-benzotriazole (CAS 37073-15-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(methylsulfonyl)-1H-benzotriazole (BtMs), a versatile and highly effective reagent in modern organic synthesis. With the CAS number 37073-15-7, this compound has emerged as a superior activating agent for carboxylic acids, facilitating the synthesis of amides, esters, and various heterocyclic systems under mild conditions. This guide will delve into its physicochemical properties, provide a detailed synthesis protocol, explore its mechanistic underpinnings as a synthetic auxiliary, and present its applications in both general organic synthesis and the specialized field of medicinal chemistry. Particular emphasis is placed on its role in the construction of complex molecules and its potential in the development of novel therapeutic agents. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a laboratory setting.

Introduction: A Modern Tool for Amide Bond Formation and Beyond

This compound, hereafter referred to as BtMs, is a crystalline solid that has gained significant traction in the field of organic chemistry as a powerful activating agent.[1] Structurally, it features a benzotriazole core N-substituted with a methylsulfonyl group. This unique combination of a good leaving group (the benzotriazolyl anion) and an activating sulfonyl moiety makes BtMs an invaluable tool for a variety of chemical transformations.[2]

Historically, the synthesis of amides, a cornerstone reaction in medicinal chemistry and materials science, has relied on the conversion of carboxylic acids to more reactive intermediates such as acyl chlorides or anhydrides. These methods, while effective, often require harsh conditions and can be incompatible with sensitive functional groups. The work of Katritzky and colleagues introduced N-acylbenzotriazoles as stable, neutral acylating reagents, and BtMs serves as a key precursor in one of the most efficient methods for their preparation.[3][4] This guide will explore the properties and applications of BtMs, positioning it as a strategic reagent for researchers and drug development professionals aiming for efficient and high-yielding synthetic routes.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 37073-15-7 | |

| Molecular Formula | C₇H₇N₃O₂S | |

| Molecular Weight | 197.21 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 120-122 °C | |

| Solubility | Moderately soluble in organic solvents such as methanol and dimethylformamide; poorly soluble in water. | |

| Storage | Store at 2-8 °C in a sealed container away from heat and direct sunlight. |

Spectroscopic Data

-

¹H NMR: Spectral data is available for this compound, which is crucial for its identification and purity assessment.[5]

Synthesis of this compound

The preparation of BtMs is a straightforward process, typically achieved by the reaction of 1H-benzotriazole with methanesulfonyl chloride in the presence of a base. A detailed experimental protocol, adapted from the literature, is provided below.[2]

Synthesis Workflow

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

1H-Benzotriazole (10 g, 84 mmol, 1 equiv.)

-

Pyridine (10.3 mL, 134.4 mmol, 1.6 equiv.)

-

Dry Toluene (100 mL)

-

Methanesulfonyl Chloride (MsCl) (7.8 mL, 117.6 mmol, 1.4 equiv.)

-

Ethyl Acetate

-

Water

Procedure:

-

To a round-bottom flask, add 1H-benzotriazole (10 g, 84 mmol), pyridine (10.3 mL, 134.4 mmol), and dry toluene (100 mL).

-

Place the reaction mixture under a nitrogen atmosphere and cool to 0 °C using an ice bath.

-

Slowly add a solution of methanesulfonyl chloride (7.8 mL, 117.6 mmol) in dry toluene to the cooled reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure (in vacuo).

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer with water, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent to yield the product.[2]

Mechanism of Action and Applications in Organic Synthesis

The synthetic utility of this compound stems from its ability to activate carboxylic acids towards nucleophilic attack. The benzotriazolide anion is an excellent leaving group, which facilitates the reaction.

Activation of Carboxylic Acids

A highly efficient method for converting carboxylic acids into their corresponding N-acylbenzotriazoles involves the use of thionyl chloride and benzotriazole, where an in-situ formation of a benzotriazole-based activating agent is proposed.[9] This can be conceptually understood as the formation of a reactive species that readily acylates the carboxylic acid. The resulting N-acylbenzotriazoles are stable, crystalline solids that can be easily handled and purified.[3]

Caption: General scheme for carboxylic acid activation and acylation.

Synthesis of Amides

N-acylbenzotriazoles, readily prepared using methodologies involving reagents like BtMs, are excellent acylating agents for ammonia, primary amines, and secondary amines, affording primary, secondary, and tertiary amides, respectively, in high yields.[10] The reactions proceed under neutral conditions, and the workup is generally straightforward.

Experimental Protocol for Amide Synthesis from an N-Acylbenzotriazole:

-

Dissolve the N-acylbenzotriazole in a suitable solvent (e.g., THF, CH₂Cl₂).

-

Add the amine (1.0-1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture can be washed with an aqueous base (e.g., NaHCO₃ solution) to remove the benzotriazole byproduct, followed by extraction, drying, and solvent evaporation to yield the pure amide.[3]

Synthesis of Heterocycles

This compound also finds application in the synthesis of heterocyclic compounds. For instance, it can be used to activate phenylpropiolic acid, which then undergoes a [3+2] cycloaddition with an azide to form a substituted 1,2,3-triazole.[11] The benzotriazolyl moiety in the resulting product can be easily displaced by various nucleophiles, allowing for further functionalization.

Role in Medicinal Chemistry and Drug Development

The benzotriazole scaffold and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[12][13][14]

Synthesis of Sulfonamides

Sulfonamides are a critical class of compounds in drug discovery, with applications as antibacterial, anti-inflammatory, and anticancer agents.[15][16] While direct sulfonylation of amines with sulfonyl chlorides is a common method, the use of activating agents can sometimes be advantageous. Although direct use of BtMs for sulfonamide synthesis is not extensively documented, related benzotriazole-based methodologies are employed for the synthesis of sulfonamide-containing heterocyclic systems.[17][18][19] The reactivity of the sulfonyl group in BtMs suggests its potential as a sulfonylating agent under specific conditions.

Precursor for Anticancer Agents

Benzotriazole and benzothiazole derivatives, including those with sulfonyl groups, have been investigated for their anticancer activities.[12][13][15] For example, certain methylsulfonyl benzothiazole derivatives have shown potent activity against cancer cell lines.[15] While direct examples of anticancer drugs synthesized from this compound are not prominent in the literature, its utility as a synthetic intermediate makes it a valuable tool for creating libraries of novel benzotriazole-containing compounds for screening as potential therapeutic agents. The ability to easily introduce the benzotriazole moiety and subsequently functionalize it allows for the rapid generation of diverse molecular architectures for structure-activity relationship (SAR) studies.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: It is classified as harmful if swallowed and causes serious eye damage.[20]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[21][22]

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[21]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Keep away from incompatible materials such as strong oxidizing agents.[22]

-

Toxicological Information

Detailed toxicological data for this compound is limited. However, data for the parent compound, 1H-benzotriazole, is available and can provide some guidance. 1H-benzotriazole is harmful if swallowed, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects. The oral LD50 in rats is reported to be 500 mg/kg. Given the structural similarity, it is prudent to handle this compound with a similar level of caution.

Conclusion

This compound (CAS 37073-15-7) is a highly valuable and versatile reagent for modern organic synthesis. Its primary application as a precursor for the activation of carboxylic acids provides a mild and efficient route to amides and other carbonyl derivatives, making it particularly useful in the context of drug development and complex molecule synthesis. Its role in the construction of heterocyclic systems further broadens its synthetic utility. While more research is needed to fully explore its potential as a direct sulfonating agent and to delineate the full scope of its applications in medicinal chemistry, the existing literature firmly establishes it as an indispensable tool for the synthetic chemist. Adherence to proper safety and handling protocols will ensure its effective and safe use in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. akjournals.com [akjournals.com]

- 3. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]

- 4. Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles [organic-chemistry.org]

- 5. This compound 95(37073-15-7) 1H NMR spectrum [chemicalbook.com]

- 6. 1H-Benzotriazole(95-14-7) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. N-Acylbenzotriazoles: neutral acylating reagents for the preparation of primary, secondary, and tertiary amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. prepchem.com [prepchem.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. fishersci.com [fishersci.com]

- 21. files.dep.state.pa.us [files.dep.state.pa.us]

- 22. fishersci.com [fishersci.com]

The Advent and Utility of 1-(Methylsulfonyl)-1H-benzotriazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery, history, and synthetic applications of 1-(Methylsulfonyl)-1H-benzotriazole. This versatile reagent has become a valuable tool in organic synthesis, particularly for the introduction of the methylsulfonyl group. This document provides a comprehensive overview of its synthesis, key reactions, and detailed experimental protocols, supported by quantitative data and graphical representations of reaction pathways.

Introduction and Historical Context

The development of this compound is intrinsically linked to the extensive work on the chemistry of benzotriazole as a synthetic auxiliary, pioneered by the research group of Alan R. Katritzky.[1][2][3] Benzotriazole and its derivatives have been established as exceptional leaving groups in a multitude of organic transformations.[2] The N-sulfonylated benzotriazoles, including the methylsulfonyl variant, emerged from this research as highly efficient and stable reagents for sulfonylation reactions.

While a singular, definitive publication marking the "discovery" of this compound is not readily apparent, its synthesis and utility are logical extensions of the general methodologies developed for N-sulfonylbenzotriazoles. The work by Katritzky and colleagues in the early 2000s laid a comprehensive foundation for the synthesis of a wide array of N-sulfonylbenzotriazoles and demonstrated their broad applicability as sulfonylating agents.[4] These reagents offer significant advantages over traditional sulfonyl chlorides, including greater stability, ease of handling, and milder reaction conditions.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 37073-15-7 | [5][6][7] |

| Molecular Formula | C₇H₇N₃O₂S | [5][6] |

| Molecular Weight | 197.21 g/mol | [5][6] |

| Melting Point | 120-122 °C | [5] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in many common organic solvents | [5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of benzotriazole with methanesulfonyl chloride in the presence of a base. The following is a representative experimental protocol adapted from the general methods for the synthesis of N-sulfonylbenzotriazoles.

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzotriazole

-

Methanesulfonyl chloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of benzotriazole (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add triethylamine (1.1 eq).

-

Slowly add methanesulfonyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to afford this compound.

Expected Yield:

Yields for this type of reaction are typically in the range of 80-95%.

Synthesis Workflow

Key Reactions and Applications

The primary utility of this compound lies in its ability to act as an efficient electrophilic source of the methylsulfonyl group (CH₃SO₂⁺ synthon). The benzotriazolyl anion is an excellent leaving group, facilitating nucleophilic substitution reactions.

Sulfonylation of Amines

A major application of this compound is the synthesis of N-methylsulfonamides from primary and secondary amines. This reaction is a cornerstone in medicinal chemistry and drug development, as the sulfonamide functional group is a key component in a wide range of therapeutic agents.

Experimental Protocol: Sulfonylation of Aniline

Materials:

-

This compound

-

Aniline

-

Pyridine (or other suitable base)

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane.

-

Add this compound (1.05 eq) to the stirred solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[8]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude N-phenylmethanesulfonamide can be purified by recrystallization or column chromatography.

Expected Yield:

Yields for the sulfonylation of anilines with sulfonylating agents are generally good to excellent.[8]

Reaction Mechanism: Sulfonylation of Amines

Conclusion

This compound, a legacy of the foundational work in benzotriazole chemistry, stands as a testament to the power of synthetic methodology development. Its stability, ease of use, and high efficiency in transferring the methylsulfonyl group have solidified its place in the synthetic organic chemist's toolbox. For researchers in drug discovery and development, this reagent provides a reliable and mild method for the introduction of the ubiquitous sulfonamide functional group, facilitating the synthesis of novel bioactive molecules. The protocols and data presented in this guide aim to provide a practical resource for the effective utilization of this important synthetic tool.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. lupinepublishers.com [lupinepublishers.com]

- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 4. Benzotriazole-Mediated Synthesis and Antibacterial Activity of Novel N-Acylcephalexins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemshuttle.com [chemshuttle.com]

- 6. chemscene.com [chemscene.com]

- 7. 37073-15-7|1-(Methylsulfonyl)-1H-benzo[d][1,2,3]triazole|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

physical and chemical characteristics of 1-(Methylsulfonyl)-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylsulfonyl)-1H-benzotriazole is a heterocyclic organic compound that serves as a versatile intermediate in various chemical syntheses. Its unique structure, combining a benzotriazole ring with a reactive methylsulfonyl group, makes it a subject of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its known physical and chemical characteristics, synthesis, and potential applications.

Core Physical and Chemical Properties

This compound is a crystalline solid at room temperature.[1][2] While stable under standard conditions, it should be stored in a sealed container away from heat and direct sunlight to prevent degradation.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇N₃O₂S | [2][3] |

| Molecular Weight | 197.21 g/mol | [3][4] |

| CAS Number | 37073-15-7 | [2][4] |

| Appearance | White to tan or pale yellow solid | [1] |

| Melting Point | 106-108 °C (with decomposition) | [1] |

| 108-112 °C | [3][4][5] | |

| ~120-122 °C | [2] | |

| Boiling Point | 378.2 ± 25.0 °C (Predicted) | |

| Density | 1.54 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Poorly soluble in water; Moderately soluble in methanol and dimethylformamide. | [2] |

Synthesis

The primary method for the synthesis of this compound involves the reaction of 1H-benzotriazole with methanesulfonyl chloride.[6] This reaction is a standard procedure for the N-sulfonylation of heterocyclic compounds.

General Experimental Protocol: Synthesis of this compound

-

Materials: 1H-benzotriazole, methanesulfonyl chloride, a suitable base (e.g., triethylamine or pyridine), and an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

Dissolve 1H-benzotriazole in the chosen aprotic solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add the base to the solution.

-

Slowly add methanesulfonyl chloride dropwise to the stirred solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution.

-

The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

The following diagram illustrates a generalized workflow for this synthesis.

Spectral Characteristics

Reactivity and Chemical Behavior

The methylsulfonyl group in this compound is a key feature influencing its reactivity. This group can participate in various chemical transformations, including hydrolysis and alkylation reactions.[2] The benzotriazole moiety itself imparts unique electronic properties to the molecule.[2] The compound serves as a valuable intermediate in organic synthesis.[2]

Biological and Pharmaceutical Potential

While specific biological activities of this compound are not extensively documented, benzotriazole derivatives, in general, are known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer effects.[7][8] It has been suggested that this compound can be utilized as a starting material for the development of novel drug candidates, particularly in the field of oncology, where its structure can be modified to enhance targeting of cancer cells.[2] At present, there is no specific information available in the literature regarding the signaling pathways directly modulated by this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[3][4] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves and safety goggles.[2] In case of contact with skin or eyes, immediate and thorough rinsing with water is recommended.[2]

Conclusion

This compound is a chemical intermediate with established physical properties and a straightforward synthetic route. While its direct biological applications are yet to be fully elucidated, its role as a precursor in the synthesis of potentially bioactive molecules makes it a compound of interest for further research and development in the pharmaceutical and chemical industries. A significant lack of publicly available, detailed spectral and biological data necessitates further investigation to fully characterize this compound and explore its potential.

References

- 1. thermofisher.com [thermofisher.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. This compound 95 37073-15-7 [sigmaaldrich.com]

- 4. 1-(甲磺酰)-1H-苯并三唑 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 1-Methanesulfonyl-1H-1,2,3-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzotriazole: An overview on its versatile biological behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility of 1-(Methylsulfonyl)-1H-benzotriazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Methylsulfonyl)-1H-benzotriazole is a key intermediate in pharmaceutical and chemical synthesis. Understanding its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, alongside detailed experimental protocols for researchers to determine precise solubility data in their own laboratory settings. Due to the current lack of publicly available quantitative solubility data, this guide focuses on empowering researchers with the methodologies to generate this critical information.

Introduction

This compound, also known as N-mesylbenzotriazole, is a crystalline solid with a molecular weight of 197.21 g/mol and a melting point in the range of 108-112 °C[1][2][3]. Its chemical structure, featuring a benzotriazole ring activated by an electron-withdrawing methylsulfonyl group, makes it a valuable reagent in organic synthesis, particularly in sulfonylation reactions and as a leaving group. The efficiency and success of synthetic procedures involving this compound, as well as subsequent product isolation and purification, are intrinsically linked to its solubility in different organic media.

This guide addresses the current gap in quantitative solubility data for this compound. While qualitative descriptions of its solubility exist, precise numerical data is not readily found in published literature. To this end, we present established experimental protocols for solubility determination, enabling research and development professionals to ascertain the solubility in solvents relevant to their specific applications.

Qualitative Solubility Profile

Based on available chemical data sheets and supplier information, the solubility of this compound in organic solvents can be broadly categorized as follows:

-

Moderately Soluble: Methanol, Dimethylformamide (DMF)[4]

-

Slightly Soluble: Chloroform[3]

-

Poorly Soluble: Water[4]

It is important to note that these are general descriptors and the actual solubility can be significantly influenced by temperature and the purity of both the solute and the solvent. For context, the parent compound, 1H-benzotriazole, is more soluble in common organic solvents like ethanol, methanol, and dimethylformamide, while also exhibiting slight solubility in water[5]. The addition of the methylsulfonyl group is expected to alter these solubility characteristics.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound (e.g., in g/100 mL or mol/L at specified temperatures) is not available in the public domain. A comprehensive search of scientific databases, chemical supplier information, and regulatory documents did not yield numerical values. One safety data sheet explicitly states "Solubility in other solvents: No information available."

The absence of this data necessitates that researchers determine it experimentally for their specific solvent systems and temperature conditions. The following sections provide detailed protocols to facilitate this process.

Experimental Protocols for Solubility Determination

The following are standardized methods for determining the solubility of a solid organic compound in an organic solvent.

Protocol 1: Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a constant temperature shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid.

-

Chromatographic/Spectroscopic Method: Dilute the filtered solution to a known concentration and analyze it using a pre-calibrated HPLC or UV-Vis method to determine the concentration of the dissolved solute.

-

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Protocol 2: Polythermal Method (Dynamic Method)

This method is useful for determining solubility at various temperatures more rapidly.

Objective: To determine the temperature-dependent solubility of this compound in a specific organic solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Jacketed glass vessel with a stirrer

-

Temperature probe

-

Circulating water bath with programmable temperature control

-

Light source and detector (turbidity sensor) or visual observation

Procedure:

-

Preparation of a Mixture of Known Composition: Prepare a mixture of this compound and the solvent with a known composition in the jacketed glass vessel.

-

Heating: Slowly heat the mixture at a constant rate while stirring.

-

Dissolution Temperature Measurement: Record the temperature at which the last solid particles dissolve completely. This is the saturation temperature for that specific concentration.

-

Cooling (Optional but Recommended): Slowly cool the solution and record the temperature at which turbidity first appears (crystallization onset).

-

Repeat: Repeat steps 1-4 with different compositions to generate a solubility curve over a range of temperatures.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound.

References

A Technical Guide to the Melting Point of 1-(Methylsulfonyl)-1H-benzotriazole

This guide provides a comprehensive overview of the physicochemical properties, focusing on the melting point, of 1-(Methylsulfonyl)-1H-benzotriazole. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The document details experimental protocols for melting point determination and outlines the compound's key characteristics and applications.

Introduction

This compound, also known as 1-methanesulfonyl-1H-benzotriazole, is a crystalline solid organic compound. It serves as a valuable intermediate in organic synthesis and has been explored for its potential in the pharmaceutical industry. Derivatives of this compound are investigated as potential drug candidates, for instance, in the development of anticancer drugs. Structurally, it consists of a benzotriazole ring substituted with a methylsulfonyl group.

Physicochemical Properties

The melting point is a critical physical property used to identify a compound and assess its purity.[1] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can cause a depression and broadening of this range. Reported melting point values for this compound vary slightly across different suppliers, which may be attributed to differences in purity.

Table 1: Quantitative Data for this compound

| Property | Value | Source(s) |

| CAS Number | 37073-15-7 | |

| Molecular Formula | C₇H₇N₃O₂S | |

| Molecular Weight | 197.21 g/mol | |

| Melting Point | 120-122 °C | |

| Melting Point (lit.) | 108-112 °C | [2] |

| Purity | 95% | [2] |

| Appearance | Crystalline solid |

Experimental Protocol: Melting Point Determination

The most common method for determining the melting point of a solid organic compound is the capillary method, which can be performed with a manual apparatus like a Thiele tube or a modern digital instrument (e.g., a Mel-Temp apparatus).[3]

3.1. Principle

A small, finely powdered sample of the solid is packed into a thin-walled capillary tube, which is then heated at a controlled rate in a heating block or oil bath.[3] The melting point range is the interval between the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid.[4]

3.2. Apparatus and Materials

-

Melting point apparatus (e.g., Mel-Temp or similar) or Thiele tube setup

-

Glass capillary tubes (one end sealed)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle (optional, for grinding the sample)

-

This compound sample (must be completely dry)[5]

3.3. Detailed Procedure

-

Sample Preparation:

-

Place a small amount of this compound on a clean, dry surface. If the crystals are not fine, gently grind them into a fine powder.

-

Jab the open end of a capillary tube into the powder pile to collect a small amount of the sample.[5]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube through a long, narrow glass tube to pack the solid tightly.[5] The packed sample height should be approximately 1-2 mm.[4]

-

-

Apparatus Setup:

-

Insert the capillary tube containing the sample into the designated slot in the melting point apparatus.[5]

-

Ensure the thermometer is correctly placed to accurately measure the temperature of the heating block or bath.

-

-

Measurement:

-

Rapid Determination (Optional): First, heat the sample rapidly to find an approximate melting point. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[5]

-

Begin heating again at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[5] A slow heating rate is crucial for an accurate reading.

-

Observe the sample through the magnifying lens.

-

-

Data Recording:

-

Record the temperature (T₁) when the first visible drop of liquid appears.

-

Record the temperature (T₂) when the last crystal of the solid turns into a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

Perform at least two careful determinations to ensure the value is consistent.

-

Workflow Visualization

The following diagram illustrates the logical workflow for determining the melting point using the capillary method.

Caption: Workflow for Melting Point Determination.

Safety and Handling

When handling this compound, standard laboratory safety precautions should be observed. It is recommended to wear protective gloves and eye protection. In case of accidental contact with skin or eyes, the affected area should be rinsed immediately with water. The melting point apparatus can reach high temperatures and should be handled with care to avoid burns.[1]

References

An In-depth Technical Guide to 1-(Methylsulfonyl)-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(Methylsulfonyl)-1H-benzotriazole, a versatile reagent in organic synthesis with significant potential in various scientific and industrial applications, including drug development.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature.[1] Its core structure consists of a benzotriazole ring substituted with a methylsulfonyl group.

| Property | Value | Reference |

| Molecular Formula | C₇H₇N₃O₂S | [1][2][3] |

| Molecular Weight | 197.21 g/mol | [1][2][3] |

| CAS Number | 37073-15-7 | [1][2] |

| Appearance | White to beige crystalline powder | [1][3] |

| Melting Point | 108-112 °C[2][3] or 120-122 °C[1] | |

| Solubility | Moderately soluble in methanol and dimethylformamide; poorly soluble in water.[1] | |

| SMILES | CS(=O)(=O)n1nnc2ccccc12 | [2] |

| InChI | 1S/C7H7N3O2S/c1-13(11,12)10-7-5-3-2-4-6(7)8-9-10/h2-5H,1H3 | [2] |

Synthesis and Reactivity

2.1. General Synthesis Protocol

This compound can be synthesized from 1H-1,2,3-benzotriazole and methanesulfonyl chloride.[4]

Experimental Protocol: Synthesis of this compound

-

Materials: 1H-1,2,3-benzotriazole, methanesulfonyl chloride, suitable base (e.g., triethylamine), and an appropriate solvent (e.g., tetrahydrofuran).

-

Procedure:

-

Dissolve 1H-1,2,3-benzotriazole and the base in the solvent in a reaction vessel under an inert atmosphere.

-

Cool the mixture in an ice bath.

-

Add methanesulfonyl chloride dropwise to the stirred solution.

-

Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization from a suitable solvent.

-

2.2. Reactivity and Applications in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis.[1] The methylsulfonyl group can participate in various reactions, including hydrolysis and alkylation.[1] It is particularly useful as a source of the benzotriazolyl anion.[4] For instance, it reacts with carboxylic acids in the presence of a base to form 1-acyl-1H-1,2,3-benzotriazoles, which are effective acylating agents for the synthesis of amides.[4]

Below is a diagram illustrating the general synthetic utility of this compound in the acylation of amines.

Caption: Synthetic pathway for amide formation using this compound.

Applications in Research and Industry

The unique chemical properties of this compound and its derivatives have led to their application in several fields:

-

Drug Development: Derivatives of this compound are being explored as potential drug candidates.[1] For example, modifications to its structure are being investigated to enhance the targeting of cancer cells and improve the therapeutic index of anticancer drugs.[1] Benzotriazole derivatives, in general, have shown a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.

-

Corrosion Inhibition: It is effective in preventing rust and corrosion on metals, making it valuable in the automotive and construction industries.[3]

-

Photostabilization: It acts as a photostabilizer in plastics and coatings, enhancing their durability against UV light exposure.[3]

-

Analytical Chemistry: It is used as a reagent for the detection and quantification of various substances.[3]

-

Agrochemicals: This compound is utilized as an additive in the formulation of pesticides and herbicides to improve their performance.[3]

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[2]

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes serious eye damage | H318 |

Handling Precautions:

-

Wear protective gloves, clothing, and eye/face protection.[1][2]

-

Wash hands and any exposed skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[2][5]

-

If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[2][5]

-

Store in a sealed container at room temperature, away from heat and direct sunlight.[1]

Below is a workflow for the safe handling of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 1-(Methylsulfonyl)-1H-benzotriazole

This guide provides comprehensive safety and handling information for 1-(Methylsulfonyl)-1H-benzotriazole, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's hazardous properties, handling precautions, and emergency procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are acute oral toxicity and the risk of serious eye damage.[1][2]

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

Hazard Pictograms:

-

GHS05 (Corrosion): For substances that cause severe skin burns and eye damage.

-

GHS07 (Exclamation Mark): For substances that may cause respiratory irritation, drowsiness or dizziness, an allergic skin reaction, serious eye irritation, or are harmful if swallowed.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇N₃O₂S | [5] |

| Molecular Weight | 197.21 g/mol | [1][5] |

| Appearance | Crystalline solid | [5] |

| Melting Point | 108-112 °C (lit.) | [1][3] |

| Boiling Point | 378.2 ± 25.0 °C (Predicted) | [6] |

| Density | 1.54 ± 0.1 g/cm³ (Predicted) | [6] |

| Solubility | Moderately soluble in methanol and dimethylformamide; poorly soluble in water.[5] Chloroform (Slightly), Methanol (Slightly). | [6] |

| Flash Point | Not applicable | [1][3] |

| Stability | Stable under recommended storage conditions. |

Toxicological Information

Detailed toxicological studies for this compound are not extensively available in the public domain. The classification for acute oral toxicity and serious eye damage is based on existing data and/or computational predictions. The toxicological properties have not been fully investigated.

Acute Toxicity:

-

Dermal: No specific data is available for this compound.

-

Inhalation: No specific data is available for this compound.

Irritation and Corrosivity:

-

Eye: Classified as Category 1, "Causes serious eye damage."[1][2] Direct contact can cause irreversible damage to the eyes.

-

Skin: While not classified as a skin irritant, caution should be exercised. For the parent compound, 1H-benzotriazole, mild skin irritation has been observed in animal studies.[7]

Sensitization:

-

No data is available to conclude whether this compound is a skin or respiratory sensitizer.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

Experimental Protocols (Standardized Methodologies)

As specific experimental data for this compound is limited, this section describes the standard OECD (Organisation for Economic Co-operation and Development) guidelines that would be followed to assess the key toxicological endpoints.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method):

-

Principle: This method involves a stepwise procedure with the use of a minimal number of animals. The substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step.

-

Procedure:

-

Fasted animals (typically rats) are administered a single dose of the test substance by gavage.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A necropsy is performed on all animals at the end of the observation period.

-

The results are used to classify the substance into one of the GHS categories for acute oral toxicity.

-

Serious Eye Damage/Eye Irritation - OECD Guideline 405:

-

Principle: This test evaluates the potential of a substance to produce irritation or damage to the eye.

-

Procedure:

-

A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically a rabbit). The other eye remains untreated and serves as a control.

-

The eyes are examined and scored for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at specific intervals after application.

-

The reversibility of the ocular lesions is also evaluated to differentiate between serious eye damage (irreversible effects) and eye irritation (reversible effects).

-

Safety and Handling Precautions

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust formation.[5]

Personal Protective Equipment (PPE): [3][7]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-